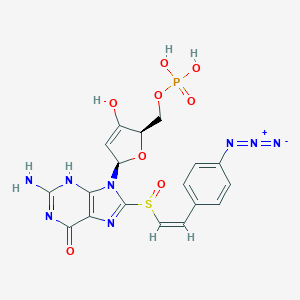
Apt-cgmp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apt-cgmp is a useful research compound. Its molecular formula is C18H17N8O8PS and its molecular weight is 536.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ion Channel Studies
Apt-cGMP is extensively used to study cyclic nucleotide-gated ion channels. Its application allows researchers to investigate the activation mechanisms of these channels under physiological conditions. For instance, studies have demonstrated that exposure to this compound leads to persistent currents in retinal rods, indicating its effectiveness in activating cGMP-dependent pathways without the need for external nucleotides .
Therapeutic Research
The compound's role as a ligand for epithelial sodium channels (ENaC) has been explored, revealing its potential in treating kidney dysfunctions related to salt reabsorption. Research indicates that this compound can eliminate sodium self-inhibition, thereby stimulating ENaC activity through novel signaling pathways . This opens avenues for developing therapeutic agents targeting renal diseases.
Biochemical Assays
This compound serves as a crucial reagent in biochemical assays aimed at understanding cGMP signaling pathways. Its use in photoaffinity labeling allows for the identification of cGMP-binding proteins and their interactions within cellular contexts . This application is significant for elucidating the molecular mechanisms underlying various physiological processes.
Table 1: Effects of this compound on Ion Channels
Case Study 1: Activation of Retinal Rod Channels
In a study by Huber et al., the use of this compound facilitated the investigation of cGMP-gated ion channels in retinal rods. The researchers demonstrated that UV exposure led to persistent activation of these channels, underscoring this compound's role as a powerful tool for studying sensory transduction mechanisms .
Case Study 2: Epithelial Sodium Channel Regulation
Research conducted by Wang et al. highlighted how this compound regulates ENaC activity. The study revealed that this compound could effectively stimulate sodium reabsorption under various experimental conditions, suggesting its potential therapeutic applications in managing electrolyte imbalances and kidney disorders .
Propriétés
Numéro CAS |
149478-71-7 |
|---|---|
Formule moléculaire |
C18H17N8O8PS |
Poids moléculaire |
536.4 g/mol |
Nom IUPAC |
[(2R,5R)-5-[2-amino-8-[(Z)-2-(4-azidophenyl)ethenyl]sulfinyl-6-oxo-1H-purin-9-yl]-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H17N8O8PS/c19-17-22-15-14(16(28)23-17)21-18(36(32)6-5-9-1-3-10(4-2-9)24-25-20)26(15)13-7-11(27)12(34-13)8-33-35(29,30)31/h1-7,12-13,27H,8H2,(H2,29,30,31)(H3,19,22,23,28)/b6-5-/t12-,13-,36?/m1/s1 |
Clé InChI |
NJGWWFGARBGAMJ-BOBKOGBWSA-N |
SMILES |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)N=C(NC3=O)N)N=[N+]=[N-] |
SMILES isomérique |
C1=CC(=CC=C1/C=C\S(=O)C2=NC3=C(N2[C@H]4C=C([C@H](O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















